molecular formula C14H14ClN3O2 B162012 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride CAS No. 128322-44-1

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride

Cat. No. B162012
M. Wt: 291.73 g/mol
InChI Key: KGMPQNFFCUDXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride” is a compound that can be used to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It is also useful for researching leucocyte function .


Molecular Structure Analysis

The empirical formula of this compound is C14H13N3O2 · HCl . The molecular weight is 291.73 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is known to generate chemiluminescence in reactions with superoxide O2- or singlet oxygen . It has been used to assess superoxide formation in a variety of conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in DMSO and water . It is suitable for chemiluminescence . The luminescence test shows Emmax465 nm in 0.1 M Tris pH 8.5 after the addition of H2O2 .

Scientific Research Applications

Chemiluminescence Efficiency

  • Conformational Influence on Chemiluminescence : The chemiluminescence efficiency of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride is significantly influenced by the conformation between the pyrazine and 4-methoxyphenyl rings. Changes in the dihedral angle between these rings can enhance or decrease the chemiluminescence efficiency, attributed to the effect on the fluorescence efficiency of the emitter (Teranishi, 2001).

Spectroscopic Properties

  • Structures and Spectroscopic Properties : The compound's spectroscopic properties, including UV/vis absorption spectroscopy and NMR, are influenced by its structural characteristics, like the planarity of the imidazopyrazinone π-system and its zwitter-ionic resonance structure, leading to its unique aromaticity (Nakai et al., 2003).

Electrochemiluminescence Behavior

  • Electrochemiluminescence at ITO Electrodes : The electrochemiluminescence (ECL) behavior of this compound at indium-tin-oxide (ITO) electrodes shows a linear response with its concentration, suggesting potential applications in ECL-based detection methods (Chen et al., 2006).

Superoxide Anion Probing

  • Superoxide Anion Detection : Novel chemiluminescent probes involving this compound show high specificity and intensity in detecting superoxide anions, indicating its utility in biological and chemical sensing applications (Teranishi & Nishiguchi, 2004).

Metal-Ion Sensing

  • Lewis Acidity Sensing : The compound can act as a colorimetric and fluorometric sensor for the Lewis acidity of metal ions in aprotic solutions, demonstrating its potential in metal-ion detection and analysis (Hirano et al., 2010).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Derivatives of the compound show potential as corrosion inhibitors for mild steel in acidic solutions, providing insights into its applications in materials science and engineering (Yadav et al., 2016).

Hypoxanthine Detection

  • Hypoxanthine Biosensing : An electrochemiluminescent enzyme biosensor using this compound has been developed for the detection of hypoxanthine, indicating its utility in biochemical assays and diagnostics (Chen et al., 2009).

properties

IUPAC Name

6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-8,18H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZACTZQSGYANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585003
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride

CAS RN

128322-44-1
Record name 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Reactant of Route 3
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Reactant of Route 4
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Reactant of Route 5
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride

Citations

For This Compound
1
Citations
Y Toya, T Kayano, K Sato, T Goto - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
New Cypridina luciferin analogues, 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one (MCLA) and 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one (NCLA), were …
Number of citations: 45 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.